4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide

Catalog No.
S12122379
CAS No.
M.F
C19H13N3O5S
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benza...

Product Name

4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide

IUPAC Name

4-nitro-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide

Molecular Formula

C19H13N3O5S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C19H13N3O5S/c23-19(13-1-5-15(6-2-13)21(24)25)20-14-3-9-17(10-4-14)28-18-11-7-16(8-12-18)22(26)27/h1-12H,(H,20,23)

InChI Key

RLNNLVICCULTQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is an organic compound characterized by its complex structure, which includes a nitro group and a sulfanyl group attached to a phenyl ring. The molecular formula of this compound is C17H14N4O3S, and it has a molecular weight of approximately 358.38 g/mol. The presence of the nitro groups suggests potential reactivity and biological activity, making this compound of interest in various fields of research.

Due to the functional groups present:

  • Oxidation: The nitro groups can be oxidized further to form nitroso compounds or other higher oxidation states.
  • Reduction: Nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Research indicates that 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The nitro groups may contribute to its reactivity with biological macromolecules, potentially affecting cellular pathways related to oxidative stress and inflammation. Specific studies have shown that compounds with similar structures often interact with enzymes or receptors, modulating their activities.

The synthesis of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide typically involves multi-step organic reactions:

  • Nitration: The initial step often involves the nitration of phenolic compounds using concentrated nitric acid and sulfuric acid.
  • Sulfanylation: The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions involving thiols or sulfides.
  • Amidation: Finally, the formation of the amide bond is accomplished by reacting the appropriate amine with the activated carboxylic acid derivative.

These steps may require careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

The applications of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide span several fields:

  • Medicinal Chemistry: Due to its potential antimicrobial and anticancer properties, it is being investigated as a lead compound for drug development.
  • Material Science: Its unique chemical structure allows it to be used in developing advanced materials with specific electronic or optical properties.
  • Chemical Sensors: The compound's ability to interact with various biological targets makes it suitable for use in biosensors.

Interaction studies involving 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide focus on its binding affinity to various molecular targets. These studies are crucial for understanding how this compound can modulate enzyme activities or influence signaling pathways within cells. For example, its interactions with phospholipase A2 have been noted, which plays a role in inflammatory processes.

Several compounds share structural similarities with 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-methylphenyl)-2-(3-nitrobenzamide)C16H16N3O3Contains a methyl group and shows potential anti-inflammatory activity.
4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamideC18H20N3O4SFeatures a thiazole ring; studied for its enzyme modulation capabilities.
4-nitro-N-(dibutylsulfamoyl)phenylbenzamideC19H24N3O5SContains a sulfonamide group; known for anti-inflammatory properties.

Uniqueness

The uniqueness of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide lies in its specific combination of nitro and sulfanyl functionalities on a phenyl backbone, which may enhance its biological activity compared to similar compounds. This combination could lead to distinct mechanisms of action and therapeutic potentials that warrant further investigation.

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

395.05759170 g/mol

Monoisotopic Mass

395.05759170 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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